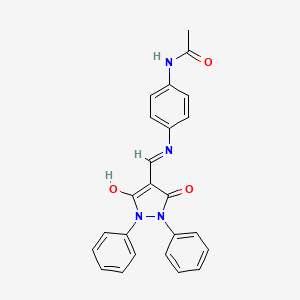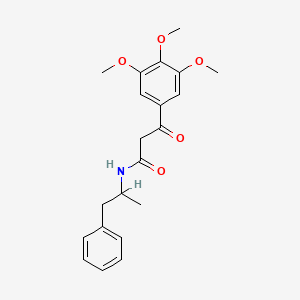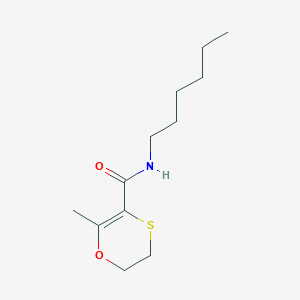
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound belonging to the class of oxathiines This compound is known for its unique structure, which includes a hexyl group, a methyl group, and a 1,4-oxathiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid with hexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent due to its structural similarity to known fungicides.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in fungi and leading to their death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparación Con Compuestos Similares
Similar Compounds
Carboxin: An anilide fungicide with a similar oxathiine structure.
Oxathiin-3-carboxamide derivatives: Various derivatives with different substituents on the oxathiine ring.
Uniqueness
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific hexyl and methyl substitutions, which may confer distinct properties such as enhanced lipophilicity or specific binding affinities. These characteristics can make it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
13582-57-5 |
|---|---|
Fórmula molecular |
C12H21NO2S |
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
N-hexyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H21NO2S/c1-3-4-5-6-7-13-12(14)11-10(2)15-8-9-16-11/h3-9H2,1-2H3,(H,13,14) |
Clave InChI |
LRVIXYJOZQQFGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=C(OCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



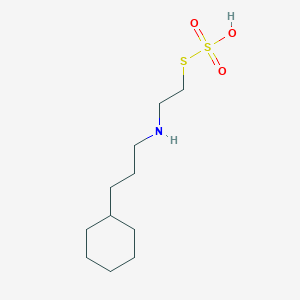
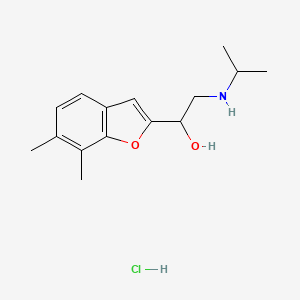
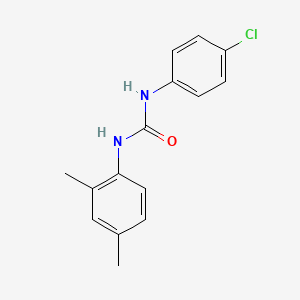
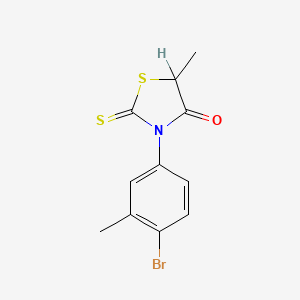
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
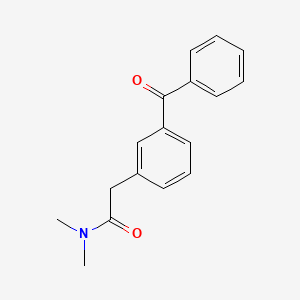
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
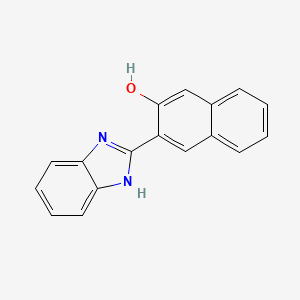


![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
